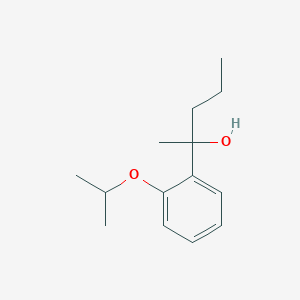
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is a chemical compound with the molecular formula C14H20O2. It is characterized by a cyclopropyl group attached to a benzene ring substituted with an isopropoxy group and an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized through a Grignard reaction, where phenyl magnesium bromide reacts with cyclopropyl magnesium bromide followed by the addition of isopropyl alcohol under controlled conditions.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions with rigorous control of temperature and pressure to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency and safety.
化学反応の分析
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat
Reduction: NaBH4, methanol, room temperature
Substitution: Br2, FeBr3, room temperature
Major Products Formed:
Oxidation: Cyclopropyl-1-(3-isopropoxyphenyl)ethanone, Cyclopropyl-1-(3-isopropoxyphenyl)carboxylic acid
Reduction: Cyclopropyl-1-(3-isopropoxyphenyl)ethanol (same compound)
Substitution: Brominated derivatives of Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
科学的研究の応用
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the effects of cyclopropyl groups on biological systems.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
作用機序
The mechanism by which 1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.
類似化合物との比較
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-Cyclopropyl-1-(4-methoxyphenyl)ethanol
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol
1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol
These compounds differ in the nature of the substituent on the benzene ring, leading to variations in their chemical reactivity and biological activity.
特性
IUPAC Name |
1-cyclopropyl-1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-6-4-5-12(9-13)14(3,15)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIDOLZBDSUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
amine](/img/structure/B7937581.png)
amine](/img/structure/B7937589.png)
amine](/img/structure/B7937593.png)

acetate](/img/structure/B7937615.png)
![1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B7937616.png)





